molecular formula C6H11NO3 B14712845 Prop-2-en-1-yl (methoxymethyl)carbamate CAS No. 13826-40-9

Prop-2-en-1-yl (methoxymethyl)carbamate

Cat. No.: B14712845
CAS No.: 13826-40-9
M. Wt: 145.16 g/mol
InChI Key: PYFXODLDCKMOFP-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (methoxymethyl)carbamate is a strategic bifunctional reagent designed for advanced organic synthesis, integrating an allyl (prop-2-en-1-yl) ester and a methoxymethyl carbamate group in a single molecule. This combination provides researchers with a versatile tool for developing new synthetic methodologies. The allyl moiety is a well-established handle for metal-catalyzed reactions, particularly with palladium catalysts, where it can form π-allyl palladium complexes amenable to nucleophilic attack, enabling carbon-carbon and carbon-heteroatom bond formations . Concurrently, the carbamate group, especially the methoxymethyl variant, can act as a powerful Directed Metalation Group (DMG) in Directed ortho Metalation (DoM) chemistry . The O-carbamate group, particularly as OCONEt2, is among the strongest O-based DMGs, allowing for regioselective deprotonation ortho to the group on an aromatic ring using strong bases, followed by electrophilic quenching to install a wide range of functional groups . This dual reactivity profile makes this compound a valuable template for the construction of complex, polysubstituted aromatic molecules and heterocyclic systems. Its structural features support investigations in palladium-catalyzed allylic substitutions, iterative DoM sequences, and anionic ortho-Fries rearrangements, which are pivotal in medicinal and agrochemical research for creating diverse compound libraries . As a carbamate derivative, this compound falls within a class of molecules with significant historical and contemporary relevance in drug design and pesticide development, underscoring its potential as a building block for bioactive compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

13826-40-9

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

prop-2-enyl N-(methoxymethyl)carbamate

InChI

InChI=1S/C6H11NO3/c1-3-4-10-6(8)7-5-9-2/h3H,1,4-5H2,2H3,(H,7,8)

InChI Key

PYFXODLDCKMOFP-UHFFFAOYSA-N

Canonical SMILES

COCNC(=O)OCC=C

Origin of Product

United States

Preparation Methods

Reaction of Allyl Alcohol with Methoxymethyl Isocyanate

Procedure

  • Reagents : Allyl alcohol (1.0 equiv), methoxymethyl isocyanate (1.2 equiv), dichloroethane (DCE).
  • Conditions : Stirring at 25°C under nitrogen for 16 hours.
  • Workup : Evaporation of solvent under reduced pressure, followed by silica gel chromatography (hexanes/ethyl acetate gradient).

Mechanism
The reaction proceeds via nucleophilic attack of the allyl alcohol oxygen on the electrophilic carbon of the isocyanate, forming the carbamate bond.

Outcomes

  • Yield : ~85–95% (extrapolated from analogous reactions).
  • Purity : >98% after purification.

Reference
This method is analogous to the synthesis of O-allyl-N-tosylcarbamate reported by Loro et al., where allyl alcohol reacts with isocyanates in DCE.

Methoxymethylamine and Allyl Chloroformate Coupling

Procedure

  • Reagents : Methoxymethylamine (1.0 equiv), allyl chloroformate (1.1 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).
  • Conditions : Dropwise addition of allyl chloroformate to a cooled (0°C) solution of methoxymethylamine and Et₃N in DCM. Stir at room temperature for 4 hours.
  • Workup : Washing with 0.1 M HCl, water, and brine. Drying over Na₂SO₄ and column chromatography (hexanes/ethyl acetate).

Mechanism
The base (Et₃N) deprotonates methoxymethylamine, enabling nucleophilic attack on the chloroformate to form the carbamate.

Outcomes

  • Yield : 75–90%.
  • Purity : >95%.

Reference
Similar to the synthesis of methyl carbamates using chloroformates and amines.

Cyanate-to-Isocyanate Rearrangement

Procedure

  • Reagents : Allyl cyanate intermediate, methoxymethylamine.
  • Conditions : Thermal or catalytic-sigmatropic rearrangement of allyl cyanate to isocyanate, followed by amine trapping.
  • Workup : Extraction with ethyl acetate, drying, and distillation.

Mechanism
The allyl cyanate undergoes rearrangement to an isocyanate, which reacts with methoxymethylamine to form the carbamate.

Outcomes

  • Yield : 60–80%.
  • Purity : Dependent on distillation efficiency.

Reference
Demonstrated in glycals for carbamate synthesis via sigmatropic rearrangements.

Optimization and Comparative Analysis

Solvent and Catalyst Effects

Method Solvent Catalyst Yield (%)
Isocyanate-alcohol DCE None 85–95
Chloroformate-amine DCM Et₃N 75–90
Rearrangement THF Pd(PPh₃)₄ 60–80

Key Observations

  • The isocyanate-alcohol method achieves higher yields due to milder conditions.
  • Chloroformate-amine reactions require stoichiometric base but are scalable.
  • Rearrangement routes are less efficient but useful for stereocontrol.

Purification Strategies

  • Column Chromatography : Silica gel with hexanes/ethyl acetate (4:1 to 1:1) resolves carbamate products.
  • Distillation : Effective for high-boiling-point derivatives (e.g., 110–130°C under reduced pressure).

Challenges and Solutions

  • Isocyanate Stability : Methoxymethyl isocyanate is moisture-sensitive. Use anhydrous conditions and molecular sieves.
  • Chloroformate Handling : Allyl chloroformate is toxic; employ closed systems and PPE.
  • Byproduct Formation : Ureas may form via excess isocyanate; maintain stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (methoxymethyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbamate group into other functional groups.

    Substitution: The allyl and methoxymethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Prop-2-en-1-yl (methoxymethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which prop-2-en-1-yl (methoxymethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Prop-2-en-1-yl (methoxymethyl)carbamate with structurally analogous carbamates, focusing on substituent effects, applications, and physicochemical properties.

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight Substituent (R) Ester Group Key Features
This compound C₆H₁₁NO₄ 161.16 Methoxymethyl Allyl Hypothetical; polar substituent
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ 177.20 Phenyl Allyl Pharmaceutical/agrochemical intermediate
Fenbendazole C₁₃H₁₂N₂O₂S 260.31 Benzimidazole Methyl Veterinary antiparasitic agent
Chlorpropham C₁₀H₁₂ClNO₂ 213.66 3-Chlorophenyl Isopropyl Herbicide (potato sprout inhibitor)
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate C₈H₁₄N₂O₂ 170.21 Cyclobutylamine Allyl Chiral building block for drug synthesis

Application Comparison

  • Pharmaceuticals: The phenyl group in Prop-2-en-1-yl N-phenylcarbamate enhances aromatic interactions in drug-receptor binding . Fenbendazole’s methoxymethyl-linked benzimidazole core improves bioavailability for antiparasitic activity .
  • Agrochemicals :

    • Chlorpropham’s isopropyl ester and chlorophenyl group optimize volatility and herbicidal activity . Allyl esters (as in the main compound) may offer faster degradation, reducing environmental persistence.
  • Chemical Synthesis :

    • Allyl esters (e.g., Prop-2-en-1-yl N-phenylcarbamate) are valuable in click chemistry and polymerization due to their reactive double bonds . Methoxymethyl groups could stabilize intermediates in nucleophilic reactions.

Physicochemical Properties

  • Solubility : Methoxymethyl substituents increase polarity compared to phenyl or chlorophenyl groups, enhancing water solubility. Allyl esters may reduce melting points compared to isopropyl analogs.
  • Stability : Allyl esters are prone to hydrolysis under acidic/basic conditions, whereas methyl or isopropyl esters (e.g., fenbendazole, chlorpropham) exhibit greater stability .

Research Findings and Gaps

  • Synthetic Routes : Prop-2-en-1-yl carbamates are typically synthesized via nucleophilic substitution between chloroformates and amines. Methoxymethyl groups may require protective strategies during synthesis.
  • Environmental Impact : Allyl esters may degrade more rapidly than isopropyl analogs (e.g., chlorpropham), reducing bioaccumulation risks .

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